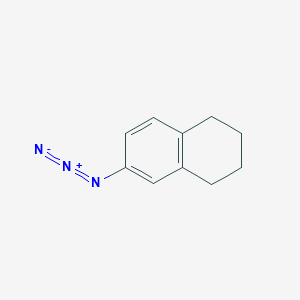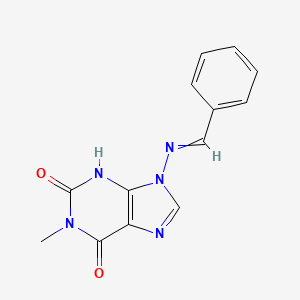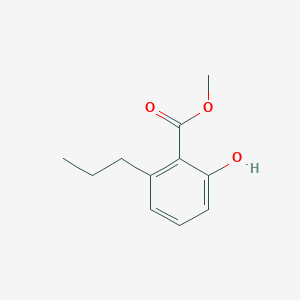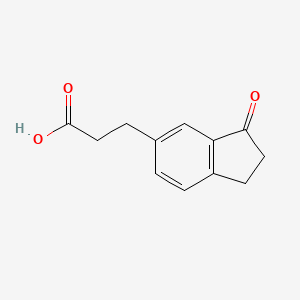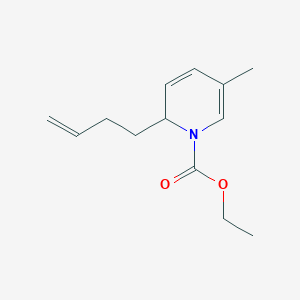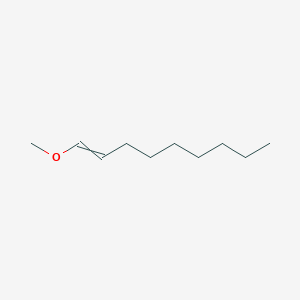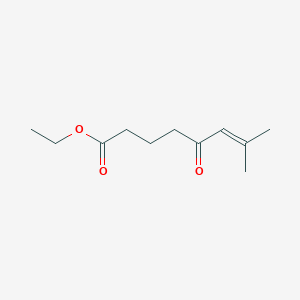
Ethyl 7-methyl-5-oxooct-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7-methyl-5-oxooct-6-enoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in fragrances and flavorings . This compound has a unique structure that includes a double bond and a ketone group, making it an interesting subject for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 7-methyl-5-oxooct-6-enoate can be synthesized through several methods. One common approach is the esterification reaction, where an alcohol reacts with a carboxylic acid in the presence of an acid catalyst. For this compound, the starting materials could include 7-methyl-5-oxooct-6-enoic acid and ethanol .
Industrial Production Methods
Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor and the product is continuously removed. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to speed up the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-methyl-5-oxooct-6-enoate undergoes various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The double bond can be oxidized to form epoxides or diols using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or sodium borohydride.
Oxidation: Potassium permanganate or osmium tetroxide.
Major Products Formed
Hydrolysis: 7-methyl-5-oxooct-6-enoic acid and ethanol.
Reduction: 7-methyl-5-hydroxyoct-6-enoate.
Oxidation: Epoxides or diols depending on the specific oxidizing agent used.
Wissenschaftliche Forschungsanwendungen
Ethyl 7-methyl-5-oxooct-6-enoate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of ethyl 7-methyl-5-oxooct-6-enoate involves its interaction with specific molecular targets and pathways. For instance, its ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with biological targets. The double bond and ketone group also play roles in its reactivity and interactions with enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings.
Ethyl benzoate: An ester with a benzene ring, used in perfumes and as a solvent.
Uniqueness
Ethyl 7-methyl-5-oxooct-6-enoate is unique due to its combination of a double bond, ketone group, and ester functionality. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
116214-60-9 |
|---|---|
Molekularformel |
C11H18O3 |
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
ethyl 7-methyl-5-oxooct-6-enoate |
InChI |
InChI=1S/C11H18O3/c1-4-14-11(13)7-5-6-10(12)8-9(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
LHDQJYZNALUFTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCC(=O)C=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Phenylsulfanyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B14302900.png)
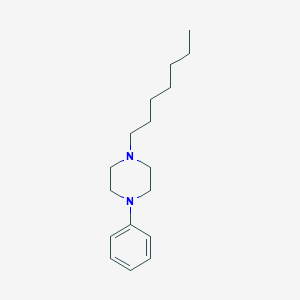
![[1-(4-Methoxyphenyl)piperidin-4-ylidene]propanedinitrile](/img/structure/B14302918.png)
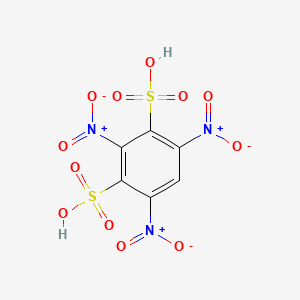
![1,4,13-Trioxa-10-azadispiro[4.1.5.2]tetradecane, 10,14-dimethyl-](/img/structure/B14302931.png)
![6-Methoxy-9-phenyl-5H-pyrido[2,3-c]azepine](/img/structure/B14302940.png)
